molecular formula C9H11ClS B7989956 2-Chlorobenzyl ethyl sulfide

2-Chlorobenzyl ethyl sulfide

Cat. No.: B7989956
M. Wt: 186.70 g/mol
InChI Key: VGANUOSTOZGOSY-UHFFFAOYSA-N
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Description

2-Chlorobenzyl ethyl sulfide is an organosulfur compound with the molecular formula C9H11ClSThis compound has been extensively studied due to its structural similarity to sulfur mustard, a well-known chemical warfare agent .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorobenzyl ethyl sulfide typically involves the reaction of 2-chlorobenzyl chloride with sodium ethyl sulfide. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

C6H4CH2Cl+NaSEtC6H4CH2SEt+NaCl\text{C}_6\text{H}_4\text{CH}_2\text{Cl} + \text{NaSEt} \rightarrow \text{C}_6\text{H}_4\text{CH}_2\text{SEt} + \text{NaCl} C6​H4​CH2​Cl+NaSEt→C6​H4​CH2​SEt+NaCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chlorobenzyl ethyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted benzyl ethyl sulfides depending on the nucleophile used.

Scientific Research Applications

2-Chlorobenzyl ethyl sulfide has several applications in scientific research:

    Chemistry: Used as a model compound to study the reactivity of sulfur-containing organic molecules.

    Biology: Investigated for its potential effects on biological systems, particularly its interactions with cellular components.

    Medicine: Explored for its potential use in developing therapeutic agents due to its structural similarity to biologically active compounds.

    Industry: Utilized in the synthesis of other chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chlorobenzyl ethyl sulfide involves its interaction with nucleophilic sites in biological molecules. The chlorine atom can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with proteins, DNA, and other cellular components. This can result in cellular damage and disruption of normal cellular functions.

Comparison with Similar Compounds

2-Chlorobenzyl ethyl sulfide is similar to other organosulfur compounds such as:

    Sulfur Mustard: Known for its use as a chemical warfare agent.

    2-Chloroethyl ethyl sulfide: Another half mustard compound with similar chemical properties.

    Benzyl Ethyl Sulfide: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.

The uniqueness of this compound lies in its specific reactivity due to the presence of both the benzyl and ethyl sulfide groups, as well as the chlorine atom, which makes it a versatile compound for various chemical transformations .

Properties

IUPAC Name

1-chloro-2-(ethylsulfanylmethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClS/c1-2-11-7-8-5-3-4-6-9(8)10/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGANUOSTOZGOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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